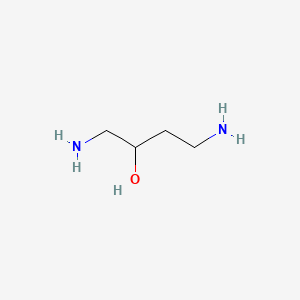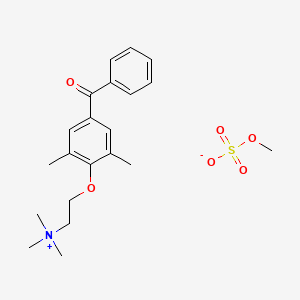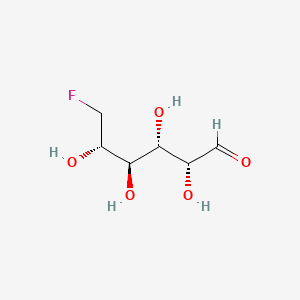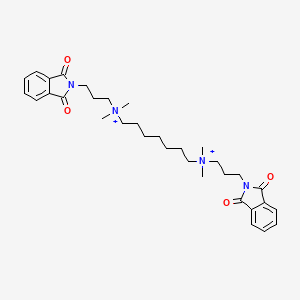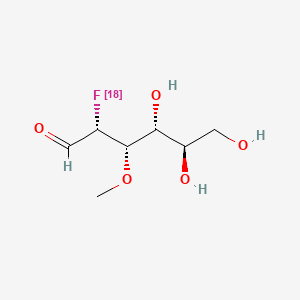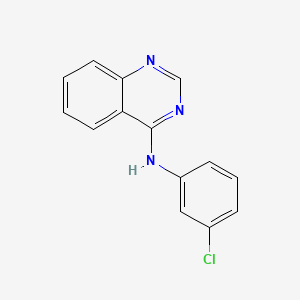
N-(3-chlorophenyl)quinazolin-4-amine
Descripción general
Descripción
“N-(3-chlorophenyl)quinazolin-4-amine” is a derivative of quinazoline, a heterocyclic aromatic compound found in many pharmaceutical drugs. It has a molecular formula of C14H10ClN3 and a molecular weight of 255.706 g/mol .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazolinone derivatives involves three steps and is structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . Some synthesis methods involve the use of aniline and ethyl glyoxalate as substrates .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)quinazolin-4-amine” consists of a quinazoline core with a 3-chlorophenyl group attached to the nitrogen atom .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods have been used to install various active groups to the quinazoline moiety, leading to a variety of quinazoline compounds with different biological activities .Aplicaciones Científicas De Investigación
Antitumor Activity
N-(3-chlorophenyl)quinazolin-4-amine and its derivatives have shown potential in antitumor applications. A study by Huang et al. (2012) demonstrated that these compounds possess a wide spectrum of anticancer activity, particularly against androgen-independent prostate cancer cells. The study suggests that these compounds exert their effect through an antiproliferation pathway rather than cytotoxicity, which could be beneficial in cancer treatment.
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of N-(3-chlorophenyl)quinazolin-4-amine derivatives. For instance, Yan et al. (2013) synthesized various derivatives of this compound and characterized them using methods such as IR, NMR, and elemental analysis. Such research is crucial for understanding the chemical properties and potential applications of these compounds.
Hypotensive Activity
Some derivatives of N-(3-chlorophenyl)quinazolin-4-amine have been found to possess significant hypotensive effects. A study by El-Sabbagh et al. (2010) showed that certain quinazoline derivatives had a high hypotensive effect in animal models, suggesting potential for development as cardiovascular drugs.
Antibacterial Activity
Research has also been conducted on the antibacterial properties of quinazoline derivatives. For example, Badwaik et al. (2009) synthesized novel phenylthiazolylQuinqzolin-4(3h)-One Derivative and evaluated their antibacterial activity, indicating the potential of these compounds in the development of new antibacterial agents.
Antihistamine Agents
In the field of allergy and immunology, some derivatives of N-(3-chlorophenyl)quinazolin-4-amine have been designed as antihistamine agents. Research by Alagarsamy et al. (2014) showed that these compounds could protect animals from histamine-induced bronchospasm, suggesting their potential use in treating allergies.
Mecanismo De Acción
While the specific mechanism of action for “N-(3-chlorophenyl)quinazolin-4-amine” is not explicitly mentioned in the search results, quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities . For instance, some quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) enzyme, which is considered to be one of the main mechanisms of quinazolinone analogs as anticancer agents .
Direcciones Futuras
The future directions for “N-(3-chlorophenyl)quinazolin-4-amine” and other quinazoline derivatives could involve further exploration of their diverse biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, further modification of these compounds could lead to the development of potent antiproliferative agents
Propiedades
IUPAC Name |
N-(3-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKVUIPXPPDIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237026 | |
| Record name | 4-(3-Chloroanilino)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)quinazolin-4-amine | |
CAS RN |
88404-44-8 | |
| Record name | 4-(3-Chloroanilino)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloroanilino)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



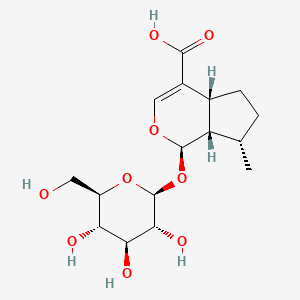


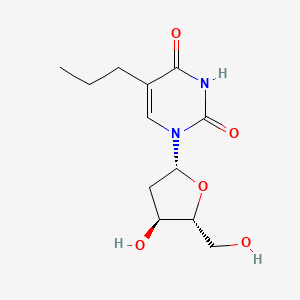
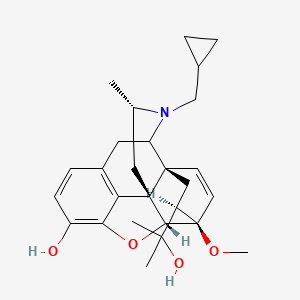
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
